molecular formula C26H22N2O6S B2831116 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide CAS No. 902585-36-8

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2831116
CAS No.: 902585-36-8
M. Wt: 490.53
InChI Key: DOIRPLUBKGHCHA-UHFFFAOYSA-N
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Description

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction, involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids. This process is carried out in water at room temperature, yielding quantitative results (Taran et al., 2014).
  • The molecular structures of similar amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit varied spatial orientations which can influence their coordination to anions. This understanding is crucial for developing compounds with desired properties and functionalities (Kalita & Baruah, 2010).

Biological and Medicinal Research

  • Some quinoline derivatives demonstrate promising anti-tubercular properties. For instance, 2-(Quinolin-4-yloxy)acetamides have shown effectiveness against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds are noted for their low toxicity to mammalian cells and potential as future antitubercular agents (Pissinate et al., 2016).
  • The structural aspects of certain quinoline-based amides, including their interaction with mineral acids and their potential in forming crystalline salts and complexes, have been explored. This research contributes to understanding the versatile applications of these compounds in various scientific fields (Karmakar et al., 2007).
  • A novel fluorescent sensor based on a quinoline platform has been developed to distinguish cadmium from zinc ions. This type of sensor demonstrates the potential of quinoline derivatives in environmental monitoring and analytical chemistry applications (Zhou et al., 2012).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-16-6-8-19(9-7-16)35(31,32)24-13-28(14-25(29)27-18-5-3-4-17(2)10-18)21-12-23-22(33-15-34-23)11-20(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRPLUBKGHCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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